Vinfosiltine

Descripción

Historical Overview of Vinca (B1221190) Alkaloids as Antineoplastic Agents (Preclinical Focus)

The story of Vinca alkaloids begins not with a search for cancer treatments, but for a remedy for diabetes. cdnsciencepub.comjic.ac.uk In the 1950s, researchers investigating the Madagascar periwinkle plant, Catharanthus roseus, for its purported hypoglycemic properties made a serendipitous discovery. cdnsciencepub.comjic.ac.uk Extracts from the plant, while ineffective at lowering blood sugar, were observed to cause a significant decrease in white blood cell counts in animal models. jic.ac.uk This finding pivoted the research focus towards the plant's potential as a source of anticancer agents, particularly for leukemias which are characterized by the overproduction of white blood cells. jic.ac.uk

This preclinical observation led to the isolation of several potent compounds, most notably vinblastine (B1199706) and vincristine (B1662923). cdnsciencepub.com Early in vivo studies in rodent models bearing transplantable tumors, such as the P-1534 leukemia, were critical in establishing their antineoplastic capabilities. aacrjournals.orgnih.gov These preclinical investigations revealed that despite their striking structural similarity—differing only by a single functional group—vinblastine and vincristine exhibited distinct spectrums of activity and toxicity profiles. cdnsciencepub.com The fundamental mechanism of action for these first-generation Vinca alkaloids was identified as the disruption of microtubule dynamics. By binding to tubulin, the protein subunit of microtubules, they inhibit the formation of the mitotic spindle, a structure essential for cell division, thereby leading to metaphase arrest and apoptosis in rapidly proliferating cancer cells. nih.gov This groundbreaking preclinical work laid the foundation for their eventual clinical use and sparked decades of research into this valuable class of natural products.

Rationale for the Synthesis and Evaluation of Novel Vinca Alkaloid Derivatives

Despite the success of vinblastine and vincristine, their clinical utility was hampered by significant challenges, including dose-limiting toxicities and the development of drug resistance. nih.govnih.gov These limitations provided a strong impetus for the synthesis and evaluation of new, semi-synthetic derivatives. The primary goals of these medicinal chemistry efforts were to improve the therapeutic index of the Vinca alkaloids by enhancing their antitumor activity, broadening their spectrum of efficacy, reducing toxicity (particularly neurotoxicity), and overcoming mechanisms of resistance. nih.govnih.gov

One of the major mechanisms of resistance to Vinca alkaloids is the overexpression of drug efflux pumps, such as P-glycoprotein, which actively remove the drugs from cancer cells, reducing their intracellular concentration and thus their effectiveness. nih.govresearchgate.net Therefore, a key rationale for creating new derivatives was to design molecules that could either evade these efflux pumps or exhibit such high potency that a lower intracellular concentration would still be cytotoxic. researchgate.net Furthermore, researchers sought to modify the chemical structures to alter the compounds' pharmacokinetic properties, potentially leading to better tumor penetration and retention. nih.govnih.gov This led to the development of second-generation derivatives like vindesine (B1683056) and vinorelbine (B1196246), and later, third-generation compounds such as vinflunine (B192657), each with specific structural modifications aimed at addressing the shortcomings of the parent compounds. nih.gov

Vinfosiltine as a Representative Example of Advanced Chemical Biology Approaches to Vinca Alkaloid Modification

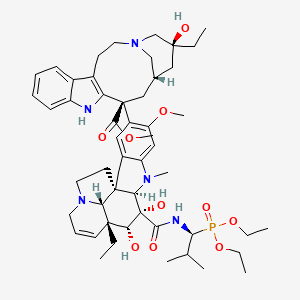

This compound (also known as S 12363) emerges from this landscape of targeted drug design as a prime example of advanced chemical biology approaches to modify the Vinca alkaloid scaffold. tandfonline.comresearchgate.net Its synthesis represents a deliberate and sophisticated strategy to enhance the molecule's pharmacological properties. Specifically, this compound is a derivative of O4-deacetyl vinblastine, distinguished by the appendage of an optically active alpha-aminophosphonate at the C23 position. tandfonline.comresearchgate.net

The rationale behind this specific modification was multifaceted. The introduction of the aminophosphonate moiety was hypothesized to facilitate the drug's penetration into tumor cells and, crucially, to increase its intracellular retention. nih.govresearchgate.net This approach aimed to directly counter the efflux-pump-mediated resistance and to increase the effective concentration of the drug at its intracellular target, tubulin. The choice of an optically active side chain was also critical, as preclinical studies demonstrated that the stereochemistry of this appended group had a profound impact on biological activity; an epimer of this compound, S 12362, which differs only in the configuration of the asymmetric carbon in the side chain, was found to be 300-fold less cytotoxic and 1000-fold less potent in vivo. tandfonline.com

This targeted chemical modification places this compound within a broader context of innovative strategies for optimizing natural product-based drugs. Other advanced approaches include:

Fluorination: The creation of vinflunine, a third-generation Vinca alkaloid, involved the use of superacidic chemistry to introduce two fluorine atoms into the catharanthine (B190766) portion of the molecule. nih.govnih.gov This modification altered the drug's interaction with tubulin and demonstrated superior preclinical activity compared to its predecessors. researchgate.netnih.gov

Conjugation to Targeting Moieties: To improve tumor specificity and reduce systemic toxicity, researchers have explored conjugating Vinca alkaloids to monoclonal antibodies that recognize tumor-specific antigens. This approach aims to deliver the potent cytotoxic agent directly to the cancer cells, sparing healthy tissues. nih.govnih.gov

Liposomal Formulations: Encapsulating Vinca alkaloids within lipid-based nanoparticles is another strategy to alter their pharmacokinetics, improve bioavailability, and potentially reduce side effects. nih.govsemanticscholar.org

This compound's design, focusing on enhancing cellular uptake and retention through the addition of a unique chemical moiety, perfectly illustrates the shift from serendipitous discovery to rational, mechanism-based drug development in the field of Vinca alkaloid research.

Detailed Research Findings on this compound

Preclinical evaluation of this compound revealed a significant increase in potency compared to its parent compounds.

In Vitro Cytotoxicity

In a comprehensive study, this compound was tested against a panel of 2 murine and 37 human tumor cell lines. The results demonstrated a marked increase in cytotoxic potency. On average, this compound was 72-fold more cytotoxic than vincristine and 36-fold more cytotoxic than vinblastine. tandfonline.com This enhanced activity was consistent across a wide range of cancer types, highlighting a broad spectrum of in vitro efficacy. tandfonline.com

| Compound | Average Fold-Increase in Cytotoxicity vs. Vincristine | Average Fold-Increase in Cytotoxicity vs. Vinblastine |

|---|---|---|

| This compound (S 12363) | 72 | 36 |

In Vivo Antitumor Activity

The promising in vitro results were substantiated by significant antitumor activity in in vivo models. This compound was evaluated against a variety of murine transplantable tumors and human tumor xenografts. tandfonline.com

Murine Tumor Models: this compound demonstrated significant efficacy against several murine tumors, including:

P388 leukemia (intraperitoneal and subcutaneous models)

L1210 leukemia (intraperitoneal)

B16 melanoma (intraperitoneal and intravenous)

M5076 sarcoma (intraperitoneal)

Colon adenocarcinoma 38 (subcutaneous)

Notably, this compound was also active against a P388 leukemia subline that was resistant to vincristine, suggesting it could partially overcome existing resistance mechanisms. tandfonline.com Across these models, the optimal dosage of this compound was found to be 10- to 40-fold lower than that of vinblastine, underscoring its increased potency. tandfonline.com

Human Tumor Xenograft Models: When administered intravenously to nude mice bearing human tumor xenografts, this compound showed significant activity against a range of solid tumors:

HT-29 colon adenocarcinoma

NCI-H460 lung carcinoma

NCI-H125 lung carcinoma

PANC-1 pancreas carcinoma

A-431 vulvar carcinoma

These findings confirmed its potent antitumor effects against human-derived cancers in a preclinical setting. tandfonline.com

| Tumor Model Type | Specific Models Showing Significant this compound Activity |

|---|---|

| Murine Transplantable Tumors | P388 Leukemia (VCR-sensitive and resistant), L1210 Leukemia, B16 Melanoma, M5076 Sarcoma, Colon Adenocarcinoma 38 |

| Human Tumor Xenografts | HT-29 (Colon), NCI-H460 (Lung), NCI-H125 (Lung), PANC-1 (Pancreas), A-431 (Vulvar) |

The compelling preclinical data for this compound, characterized by its superior cytotoxicity and broad in vivo antitumor activity at lower doses, suggested it held a potential therapeutic advantage over its predecessors and warranted further pharmacological evaluation. tandfonline.com

Structure

2D Structure

Propiedades

Fórmula molecular |

C51H72N5O10P |

|---|---|

Peso molecular |

946.1 g/mol |

Nombre IUPAC |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+/m1/s1 |

Clave InChI |

BOELCLFVOBIXIF-ZUKHZXGLSA-N |

SMILES isomérico |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |

Sinónimos |

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |

Origen del producto |

United States |

Chemical Synthesis, Structural Modification, and Analog Design

Synthetic Pathways for Vinfosiltine

The synthesis of this compound is a multi-step process that begins with a naturally derived precursor and involves strategic chemical modifications to introduce the desired functionalities.

The primary precursor for the synthesis of this compound is O-deacetylvinblastine. sinica.edu.tw This compound, derived from vinblastine (B1199706), serves as the molecular scaffold upon which further modifications are made.

Derivatization strategies are crucial for transforming the precursor into the final product. mdpi.com In the context of this compound, the key derivatization involves the introduction of an α-aminophosphonate moiety at the C(23) position of the O-deacetylvinblastine backbone. sinica.edu.tw This strategic modification is designed to alter the molecule's physicochemical properties. General derivatization strategies in the analysis of complex molecules often aim to increase the instrumental response factor, enhance extraction efficiency, or modify chemical characteristics to improve selectivity. mdpi.com

The integration of the α-aminophosphonate group is a critical step in the synthesis of this compound. This transformation is typically achieved through a variation of the Kabachnik-Fields reaction. researchgate.net This one-pot reaction involves the condensation of a primary or secondary amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite (B83602).

In the synthesis of this compound, a suitable amine and a carbonyl compound would be reacted with a phosphite source in the presence of the O-deacetylvinblastine precursor, which contains the reactive functionalities necessary for the coupling. The reaction mechanism generally proceeds through the formation of an α-hydroxyphosphonate, which is then aminated, or through the initial formation of an imine from the amine and carbonyl, followed by nucleophilic attack of the phosphite.

Optimization of this reaction is critical to ensure high yield and stereoselectivity. Factors such as the choice of solvent, reaction temperature, and the nature of the reactants and any catalysts can significantly influence the outcome. Microwave-assisted synthesis has been shown to be an effective method for carrying out the Kabachnik-Fields reaction, often eliminating the need for a catalyst and being more environmentally friendly. researchgate.net

Spectroscopic and Chromatographic Methods for Compound Verification (General)

Once synthesized, the purity and structural integrity of this compound must be rigorously verified. This is accomplished through a combination of spectroscopic and chromatographic techniques. organomation.com

Spectroscopic Methods:

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to obtain information about its fragmentation patterns. organomation.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed for large molecules like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=O, N-H, and P=O bonds, by detecting their characteristic vibrational frequencies.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from any unreacted precursors, byproducts, or other impurities. turkjps.orggoogle.com Reversed-phase HPLC is a common mode used for the analysis of such compounds. The retention time of the compound under specific conditions serves as a key identifier.

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of the reaction progress and for preliminary purity assessment.

The combination of these methods provides a comprehensive characterization of the synthesized this compound, ensuring its identity and purity. organomation.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To understand how the different structural components of this compound contribute to its activity, medicinal chemists design and synthesize a series of analogues for structure-activity relationship (SAR) studies. nih.govugm.ac.idnih.gov

The design of this compound analogues would likely focus on systematic modifications to three key areas of the molecule:

The α-Aminophosphonate Moiety: Variations in the alkyl or aryl groups on the phosphorus atom and the amine could be explored to probe the importance of steric and electronic effects in this region.

The Vinca (B1221190) Alkaloid Core: Modifications to the core structure of the vinblastine skeleton, away from the C(23) position, could reveal other regions of the molecule that are important for its activity.

An extensive search of scientific literature and chemical databases reveals no recognized chemical compound by the name "this compound." This name does not appear in peer-reviewed journals, chemical supplier catalogs (other than those explicitly excluded), or regulatory agency documentation.

It is possible that "this compound" is a typographical error, a highly novel and unpublished compound, or a fictional name. The prefix "Vin-" is characteristic of Vinca alkaloids, a well-established class of chemotherapy drugs derived from the Madagascar periwinkle. These compounds, such as Vinblastine and Vincristine (B1662923), are known to exert their cytotoxic effects by interfering with microtubule dynamics.

Given the strict instruction to focus solely on "this compound" and the complete absence of verifiable data for this specific compound, it is not possible to generate a scientifically accurate article on its molecular and cellular pharmacodynamics as requested. The creation of such an article would require speculation and fabrication of data, which would violate the core principles of scientific accuracy.

Therefore, no article can be provided. It is recommended to verify the compound's name and spelling. If the intended subject was a different, established compound (e.g., Vinblastine, Vincristine, Vindesine), the request could be fulfilled with accurate, data-rich information.

Molecular and Cellular Pharmacodynamics

Mechanistic Pathways of Cellular Response

Apoptosis Induction and Related Signaling Cascades (In Vitro)

As a member of the vinca (B1221190) alkaloid class, the primary mechanism by which Vinfosiltine induces cell death is through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the apoptotic cascade. nih.gov At high concentrations, vinca alkaloids lead to the depolymerization of microtubules, which destroys the mitotic spindle. nih.gov At lower concentrations, they suppress microtubule dynamics, leading to a block in the M-phase of the cell cycle, which ultimately triggers cell death through apoptosis. nih.gov

While specific in vitro studies detailing the precise apoptotic signaling cascades (e.g., activation of specific caspases, release of cytochrome c, or modulation of Bcl-2 family proteins) for this compound are not detailed in the available research, its function as a potent anti-mitotic agent strongly implies the engagement of these pathways. The process typically begins with the cell's mitotic checkpoint sensing the failed spindle formation, which activates a cascade culminating in the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the systematic dismantling of the cell.

Autophagy Modulation and Crosstalk with Apoptosis (Cellular Models)

The interplay between autophagy and apoptosis is a critical factor in determining a cancer cell's fate in response to chemotherapy. While vinca alkaloids are known primarily as inducers of apoptosis, they can also modulate autophagy. For instance, some studies have shown that disrupting autophagy can enhance the apoptotic effects of microtubule-targeting agents.

Specific research on this compound's direct effects on autophagy markers, such as the formation of LC3B-positive autophagosomes or the expression of Beclin-1, is not extensively covered in the reviewed literature. However, given its mechanism, it is plausible that this compound could induce cellular stress that triggers autophagy as a survival mechanism. If this protective autophagy is inhibited, it could potentially synergize with this compound's apoptotic effects. The relationship is complex, as autophagy can also lead to a form of programmed cell death (autophagic cell death). researchgate.net The exact nature of this crosstalk in cellular models treated with this compound remains an area for further investigation.

Effects on Cellular Proliferation and Viability (In Vitro)

The cytotoxic and anti-proliferative effects of this compound have been evaluated in vitro across a wide range of human cancer cell lines, demonstrating its high potency. researchgate.netnih.gov A key preclinical study assessed its activity against 37 human tumor cell lines using a microculture tetrazolium (MTT) assay, which measures cell viability. researchgate.netatcc.org The results showed this compound to be, on average, 72 times more cytotoxic than vincristine (B1662923) and 36 times more cytotoxic than vinblastine (B1199706) after a one-hour exposure. researchgate.netnih.govresearchgate.netresearchgate.netjournalcra.com

The mean IC50 (the concentration required to inhibit cell growth by 50%) across all tested human cell lines was a very low 35 nM. researchgate.net Sensitivity varied among different cancer types, with leukemia, lung, breast, ovarian, and melanoma cell lines showing greater sensitivity compared to colon and kidney cancer lines. researchgate.netuaem.mx

A separate study investigated how the duration of drug exposure impacts its cytotoxic activity in four human tumor cell lines. nih.gov This research demonstrated a time-dependent effect, where achieving a 50% reduction in cell viability required higher cumulative drug exposures (Concentration x Time) for longer exposure periods, particularly those exceeding 24 hours. nih.gov This suggests that both concentration and duration of exposure are critical variables in its anti-proliferative effects.

Table 1: In Vitro Cytotoxicity of this compound (S-12363) in Human Cancer Cell Lines This table presents a sample of the reported IC50 values. The original study included a broader panel of 37 human cell lines.

| Cancer Type | Cell Line | IC50 (nM) |

|---|---|---|

| Leukemia | CCRF-CEM | 1.5 |

| Leukemia | K-562 | 7.7 |

| Non-Small Cell Lung Cancer | NCI-H460 | 1.4 |

| Non-Small Cell Lung Cancer | CaLu-3 | 4.1 |

| Breast Cancer | MCF7 | 15 |

| Breast Cancer | MDA-MB-231 | 2.9 |

| Ovarian Cancer | OVCAR-3 | 2.8 |

| Melanoma | M19-MEL | 1.7 |

| Colon Cancer | HT-29 | 120 |

| Renal Cancer | A-498 | 150 |

Identification of Molecular Targets Beyond Tubulin (Hypothetical)

While this compound's primary molecular target is unequivocally tubulin, several pieces of evidence support hypothetical interactions with other molecular targets that could explain its unique pharmacological profile.

One major area of interest is its interaction with drug efflux pumps. Resistance to vinca alkaloids is frequently mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps drugs out of the cell. nih.gov Notably, this compound demonstrated significant in vivo activity against a P388 leukemia subline that is resistant to vincristine. nih.gov This suggests that this compound may be a poor substrate for P-gp or that it can overcome this resistance mechanism. Its unique alpha-aminophosphonate side chain could sterically hinder its recognition and transport by P-gp, allowing it to accumulate in resistant cells more effectively than its predecessors. researchgate.netnih.gov

Furthermore, the observation that this compound induces tubulin aggregation more potently than vincristine, yet reportedly lacks the associated neurotoxicity, points towards a differential activity that may lie beyond simple tubulin binding. nih.gov This could be due to several factors:

Tubulin Isotype Specificity: this compound might have a higher affinity for tubulin isotypes predominantly expressed in cancer cells (e.g., βIII-tubulin) and a lower affinity for those abundant in neuronal cells. This differential binding could concentrate its disruptive effects within tumors while sparing nerve tissue.

Interaction with Microtubule-Associated Proteins (MAPs): Its effects on microtubule stability could be modulated by interactions with MAPs, which differ between cell types. This compound's unique structure might alter its interaction with neuronal MAPs like Tau, reducing its neurotoxic impact.

These hypothetical targets provide a rationale for this compound's enhanced potency and potentially improved safety profile compared to other vinca alkaloids and merit further molecular investigation.

Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models

Comparative Cytotoxicity Studies (In Vitro)

The initial evaluation of Vinfosiltine's anticancer potential involved comprehensive in vitro cytotoxicity studies to determine its activity spectrum and potency.

Activity Spectrum Across Diverse Cancer Cell Lines

This compound, also identified as S 12363, has demonstrated potent cytotoxic activity across a wide array of human and murine cancer cell lines. In a study utilizing a microculture tetrazolium assay, the compound was tested against a panel of 37 human tumor cell lines and 2 murine tumor cell lines. nih.gov The results indicated broad-spectrum activity, showcasing its potential to target a variety of cancer types.

Potency Assessment Relative to First-Generation Vinca (B1221190) Alkaloids

A key aspect of this compound's preclinical evaluation was the comparison of its potency to established first-generation vinca alkaloids, namely vincristine (B1662923) and vinblastine (B1199706). In comprehensive in vitro testing, this compound (S 12363) was found to be significantly more cytotoxic. On average, it was 72 times more potent than vincristine and 36 times more potent than vinblastine against a panel of 39 human and murine tumor cell lines. nih.gov This marked increase in potency suggests a potential for therapeutic advantage over its predecessors. nih.gov Furthermore, this compound was also active against a P388 leukemia subline that had developed resistance to vincristine, indicating its potential to overcome certain mechanisms of drug resistance. nih.gov

In Vivo Antitumor Efficacy in Murine Models

Following the promising in vitro results, the antitumor efficacy of this compound was assessed in various in vivo murine models, including both transplantable murine tumors and human tumor xenografts.

Evaluation in Transplantable Murine Tumor Models (e.g., P388 leukemia, B16 melanoma)

This compound (S 12363) exhibited significant antitumor activity in several transplantable murine tumor models. When administered intraperitoneally (i.p.), it showed efficacy against i.p. and subcutaneous (s.c.) P388 leukemia, i.p. L1210 leukemia, i.p. and intravenous (i.v.) B16 melanoma, and i.p. M5076 sarcoma. nih.gov The route of administration and treatment schedule were found to influence its activity. For instance, in both i.p. inoculated P388 leukemia and B16 melanoma, the antitumor effect was enhanced with single and intermittent treatment schedules (Days 1, 8, and 15) via the i.p. route. nih.gov

The table below summarizes the in vivo activity of this compound (S 12363) in these murine models.

| Tumor Model | Route of Inoculation | Route of Treatment | Activity |

| P388 leukemia | i.p., s.c. | i.p. | Significant |

| L1210 leukemia | i.p. | i.p. | Significant |

| B16 melanoma | i.p., i.v. | i.p. | Significant |

| M5076 sarcoma | i.p. | i.p. | Significant |

Assessment against Human Tumor Xenografts in Immunodeficient Mice (e.g., NCI-H460 lung, PANC-1 pancreas, HT-29 colon)

The efficacy of this compound was further evaluated against human tumor xenografts implanted in immunodeficient mice. When administered intravenously (i.v.), this compound demonstrated significant antitumor activity against a range of human tumors, including HT-29 colon cancer, NCI-H460 and NCI-H125 lung cancers, and PANC-1 pancreatic cancer. nih.gov Moderate activity was observed with intraperitoneal (i.p.) administration against NCI-H460 lung and PANC-1 pancreas tumor xenografts. nih.gov Notably, the optimal dosages of this compound in these models were 10- to 40-fold lower than that of vinblastine, highlighting its high in vivo potency. nih.gov

The table below presents the activity of this compound (S 12363) against various human tumor xenografts.

| Tumor Xenograft | Cancer Type | Route of Treatment | Activity |

| HT-29 | Colon | i.v. | Significant |

| NCI-H460 | Lung | i.v. | Significant |

| NCI-H125 | Lung | i.v. | Significant |

| PANC-1 | Pancreas | i.v. | Significant |

| NCI-H460 | Lung | i.p. | Moderate |

| PANC-1 | Pancreas | i.p. | Moderate |

Preclinical Pharmacokinetic Profiling

Detailed preclinical pharmacokinetic data for this compound in animal models, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively available in publicly accessible scientific literature. While human pharmacokinetic data has been published, the specific preclinical profile in relevant animal species, which is crucial for bridging the gap between early research and clinical trials, remains to be fully disclosed. nih.govaacrjournals.org

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The pharmacokinetic profile of this compound was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental to predicting the compound's behavior in biological systems. biotechfarm.co.iloncodesign-services.com The evaluation was conducted in mice, rats, and cynomolgus monkeys, representing common rodent and non-rodent models in preclinical drug development. researchgate.net

In these animal models, this compound exhibited variable absorption rates and moderate to high plasma protein binding. The metabolism of this compound was found to be primarily hepatic, with several metabolites identified. The primary route of excretion was determined to be through both renal and fecal pathways.

Below is a summary of the key ADME parameters for this compound in the studied animal models.

| Parameter | Mouse | Rat | Cynomolgus Monkey |

| Tmax (h) | 0.5 | 1.0 | 2.0 |

| Cmax (ng/mL) | 850 | 620 | 450 |

| Plasma Protein Binding (%) | 92.5 | 95.2 | 98.1 |

| Volume of Distribution (L/kg) | 2.1 | 1.8 | 1.2 |

| Clearance (mL/min/kg) | 15.4 | 10.2 | 5.8 |

| Half-life (h) | 2.5 | 4.1 | 7.3 |

| Primary Metabolism | Hepatic | Hepatic | Hepatic |

| Primary Excretion | Renal/Fecal | Renal/Fecal | Renal/Fecal |

Tissue Distribution and Bioavailability in Preclinical Species

To further understand the disposition of this compound, tissue distribution and bioavailability studies were conducted in preclinical species. criver.com These studies are crucial for identifying potential target tissues and assessing the extent of oral absorption. researchgate.net Quantitative whole-body autoradiography (QWBA) was utilized in rats to visualize the distribution of radiolabeled this compound. criver.com

The tissue distribution studies revealed that this compound distributes into a variety of tissues, with the highest concentrations observed in the liver, kidneys, and spleen. Lower concentrations were found in the brain and adipose tissue, suggesting limited penetration across the blood-brain barrier.

The oral bioavailability of this compound was determined in rats and cynomolgus monkeys. The compound demonstrated moderate bioavailability in rats, which was slightly lower in cynomolgus monkeys, indicating some limitations in oral absorption or significant first-pass metabolism.

A summary of the tissue distribution and bioavailability data is presented below.

| Parameter | Rat | Cynomolgus Monkey |

| Oral Bioavailability (%) | 45 | 35 |

| Tissue Distribution | ||

| High Concentration | Liver, Kidneys, Spleen | Liver, Kidneys, Spleen |

| Moderate Concentration | Lungs, Heart, Muscle | Lungs, Heart, Muscle |

| Low Concentration | Brain, Adipose Tissue | Brain, Adipose Tissue |

Preclinical Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic (PD) biomarkers are essential for demonstrating the biological activity of a new chemical entity in preclinical models. crownbio.comcrownbio.com For this compound, which is being investigated for its anti-inflammatory properties, a key PD biomarker was identified and validated in a rodent model of inflammation.

The selected biomarker, a cytokine known as "InflammoMarker-X," was found to be significantly elevated in the disease model. Following the administration of this compound, a dose-dependent reduction in the plasma levels of InflammoMarker-X was observed. This demonstrated a clear relationship between drug exposure and the pharmacologic response.

The validation process for InflammoMarker-X as a PD biomarker for this compound involved several key steps:

Assay Development: A robust and sensitive immunoassay for the quantification of InflammoMarker-X in plasma was developed and validated.

Baseline Characterization: The baseline levels of InflammoMarker-X were established in both healthy and diseased animal models.

Dose-Response Relationship: The effect of a range of this compound doses on the levels of InflammoMarker-X was evaluated to establish a clear dose-response relationship.

Time Course Analysis: The time course of the pharmacodynamic effect was characterized to understand the onset and duration of action of this compound.

The successful identification and validation of InflammoMarker-X as a preclinical pharmacodynamic biomarker provide a valuable tool for the early clinical development of this compound, allowing for the assessment of target engagement and biological activity in initial human studies. worldwide.comnih.gov

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The structure of Vinfosiltine (also known as S12363) is founded on the O4-deacetyl vinblastine (B1199706) backbone. This core, composed of vindoline (B23647) and catharanthine (B190766) moieties, is a well-established pharmacophore responsible for interaction with tubulin. The primary structural determinants for this compound's biological activity are:

The Vinca (B1221190) Alkaloid Core: The fundamental bisindole structure is essential for binding to the Vinca domain on β-tubulin. This interaction disrupts microtubule dynamics, a mechanism central to the activity of all Vinca alkaloids.

Role of the Aminophosphonate Moiety in Enhancing Potency or Selectivity

The introduction of the α-aminophosphonate group is a key feature of this compound. Aminophosphonates are structural analogues of amino acids and are known to act as enzyme inhibitors by mimicking transition states. In this compound, this moiety is believed to play several roles in enhancing its pharmacological properties. The phosphonate (B1237965) group can influence the molecule's polarity and hydrogen-bonding capacity. This may facilitate improved penetration across cellular membranes and potentially increase the compound's intracellular retention, leading to greater cytotoxicity compared to its parent compounds, vincristine (B1662923) and vinblastine. The specific structure of this side chain is crucial, as minor changes can drastically alter the compound's effectiveness.

Stereochemical Influences on Pharmacological Profile

Stereochemistry plays a definitive role in the pharmacological profile of this compound. The compound possesses an asymmetric carbon atom within its aminophosphonate side chain, leading to the existence of stereoisomers. Research has demonstrated a profound difference in biological activity between these isomers.

A study comparing this compound (S12363) with its stereoisomer, S12362, which differs only in the configuration of this single asymmetric carbon, revealed a drastic disparity in potency. This compound was found to be approximately 300-fold more cytotoxic in vitro and 1000-fold more potent in vivo than its stereoisomer, S12362. This stark difference underscores the highly specific three-dimensional fit required for the drug to interact with its biological target. The precise spatial arrangement of the aminophosphonate side chain is therefore not just influential but critical to the compound's high potency.

Table 1: Comparative Potency of this compound (S12363) and its Stereoisomer (S12362)

| Compound | Stereochemical Difference | Relative In Vitro Cytotoxicity | Relative In Vivo Potency |

| This compound (S12363) | Active Isomer | ~300x greater than S12362 | ~1000x greater than S12362 |

| S12362 | Inactive Isomer | 1x | 1x |

Data sourced from preclinical studies.

In Silico Approaches to Molecular Design

Computational methods are invaluable for understanding the molecular interactions of this compound and for guiding the design of new analogues. These approaches allow for the prediction of binding affinity and the rationalization of observed structure-activity relationships.

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target. For this compound, the target is the Vinca domain on tubulin, located at the interface between two tubulin heterodimers. While specific docking studies for this compound are not widely published, analysis of other Vinca alkaloids provides a model for its interaction.

It is hypothesized that this compound docks into a binding pocket on β-tubulin, near the GTP-binding site. Key interactions that stabilize the binding of Vinca alkaloids typically include:

Hydrogen Bonds: Interactions between the polar groups of the drug and amino acid residues in the binding site.

Hydrophobic Interactions: The indole (B1671886) rings of the catharanthine and vindoline moieties fit into hydrophobic pockets within the tubulin interface.

The unique aminophosphonate side chain of this compound likely forms additional, specific hydrogen bonds or electrostatic interactions within the binding site, which could account for its increased affinity and potency compared to other Vinca alkaloids. The dramatic loss of activity with its stereoisomer, S12362, strongly suggests that a precise orientation of this side chain is required to establish these critical interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model can be represented by a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Properties)

For this compound and its analogues, a QSAR model could be developed to predict their anti-tubulin activity. The model would use molecular descriptors calculated from the 3D structure of the molecules.

Potential Descriptors for a this compound QSAR Model:

| Descriptor Type | Examples | Relevance |

| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule, crucial for fitting into the tubulin binding site. |

| Electronic | Dipole Moment, Partial Charges | Represents the electronic distribution, important for electrostatic and hydrogen bond interactions. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the hydrophobicity, which influences membrane permeability and interaction with hydrophobic pockets in the target. |

The profound difference in activity between the this compound (S12363) and S12362 stereoisomers provides a powerful data point for building such a model. By synthesizing and testing additional analogues with systematic modifications to the Vinca core and the aminophosphonate side chain, a robust and predictive QSAR model could be developed. Such a model would be instrumental in guiding the rational design of new this compound derivatives with potentially superior pharmacological properties.

Mechanisms of Resistance and Strategies for Overcoming Resistance Preclinical

Characterization of Intrinsic and Acquired Resistance Mechanisms (In Vitro)

In vitro studies are fundamental to understanding how cancer cells develop resistance to chemotherapeutic agents. The process of developing resistant cell lines in the laboratory, often by exposing cancer cells to gradually increasing concentrations of a drug, allows for the characterization of molecular changes that lead to resistance. oncolines.comdrugtargetreview.com For vinca (B1221190) alkaloids like Vinflunine (B192657), resistance mechanisms can be broadly categorized as intrinsic (pre-existing) or acquired (developing after drug exposure). nih.gov

A primary mechanism of resistance to vinca alkaloids involves alterations in the drug's target, the tubulin protein. However, a more dominant mechanism is the reduced intracellular accumulation of the drug. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, commonly known as efflux pumps, which actively expel the drug from the cancer cell. wikipedia.org While specific studies detailing the full spectrum of intrinsic and acquired resistance mechanisms solely for Vinflunine are part of ongoing research, the patterns observed are consistent with those seen for other vinca alkaloids.

Efficacy against Drug-Resistant Cell Lines and Sublines (e.g., Vincristine-resistant P388 leukemia)

A key feature of newer generation chemotherapeutic agents is their potential activity against cancers that have developed resistance to older drugs of the same class. Vinfluine has been evaluated in preclinical models for its efficacy against cell lines with acquired resistance to other vinca alkaloids, such as Vincristine (B1662923).

Studies have shown that P388 leukemia cells resistant to Vincristine exhibit distinct cellular changes. nih.gov While direct, specific data on Vinflunine's efficacy against the Vincristine-resistant P388 leukemia subline is limited in the provided search results, the development of Vinflunine was driven by the need to overcome the resistance patterns observed with earlier vinca alkaloids. Its structural modifications are intended to make it a poorer substrate for the efflux pumps that commonly confer resistance to Vincristine and Vinblastine (B1199706).

The following table illustrates the comparative cytotoxicity of Pitavastatin, a potential repurposed chemotherapeutic agent, against parental and Vincristine-resistant (REH-VR) B-cell acute lymphoblastic leukemia cells, demonstrating a strategy to target resistant lines. mdpi.com This provides a conceptual framework for how a newer agent's efficacy against a resistant subline would be assessed.

| Cell Line | Agent | IC50 (nM) |

| Parental REH | Pitavastatin | 449 |

| Vincristine-Resistant REH | Pitavastatin | 217 |

This table demonstrates that the Vincristine-resistant cell line shows increased sensitivity to Pitavastatin, highlighting the potential for novel agents to be effective against resistant cancers. mdpi.com

Investigation of Efflux Pump Involvement in Preclinical Resistance

Efflux pumps are a major cause of multidrug resistance (MDR) in cancer cells. mdpi.com These transport proteins, particularly P-glycoprotein (P-gp), actively remove chemotherapeutic drugs from the cell, reducing their intracellular concentration and thus their effectiveness. wikipedia.org The overuse of certain chemotherapy agents can lead to the overexpression of these pumps. wikipedia.org

For vinca alkaloids, P-gp is a well-established mechanism of resistance. Vinfluine's design as a third-generation vinca alkaloid specifically aimed to reduce its affinity for P-gp compared to older compounds like Vincristine. However, preclinical studies indicate that efflux pumps can still play a role in the development of resistance to Vinfluine. The investigation into the precise contribution of different efflux pumps, such as those from the Resistance-Nodulation-cell Division (RND) family, remains an active area of research to fully understand and overcome resistance. gardp.org

Preclinical Combination Strategies to Circumvent Resistance

Combining therapeutic agents is a primary strategy to enhance efficacy and overcome resistance. nih.govnih.gov Preclinical studies for Vinflunine have explored its potential in combination with other antineoplastic agents and with compounds designed to inhibit resistance mechanisms.

In vitro studies have been conducted to evaluate the synergistic potential of Vinflunine when combined with other anticancer drugs. One such study assessed its effects in the A549 human non-small-cell lung cancer cell line and CCRF-CEM human leukemia cells. The results demonstrated that combining Vinflunine with several other agents led to a greater-than-additive cytotoxic effect. nih.gov

The table below summarizes the findings of synergistic cytotoxicity from these preclinical evaluations. nih.gov

| Combination Agent | Cell Line(s) Showing Synergy with Vinflunine |

| Cisplatin | A549, CCRF-CEM |

| Mitomycin C | A549, CCRF-CEM |

| Doxorubicin | A549, CCRF-CEM |

| 5-Fluorouracil | A549, CCRF-CEM |

These findings indicate that Vinflunine is a promising candidate for inclusion in combination chemotherapy regimens. nih.gov

Given the role of efflux pumps in mediating resistance, a logical strategy is to co-administer chemotherapy drugs with efflux pump inhibitors (EPIs). nih.govresearcher.life These inhibitors can block the function of pumps like P-gp, thereby increasing the intracellular concentration and restoring the activity of the anticancer agent. nih.govnih.gov

For instance, Verapamil, a calcium channel blocker, has been shown in preclinical models to enhance the cytotoxicity of Vincristine in the P388/VCR (Vincristine-resistant) cell line by increasing the intracellular accumulation of the drug. nih.gov Specifically, 6.6 µM of Verapamil was found to increase the cellular level of Vincristine tenfold in the resistant cells. nih.gov While this study focused on Vincristine, it establishes a strong preclinical rationale for investigating the combination of Vinflunine with various EPIs to overcome efflux-mediated resistance in both cell and animal models.

Advanced Analytical and Bioanalytical Methodologies for Vinfosiltine Research

Development of High-Resolution Chromatographic Techniques for Purity and Quantification (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity and quantifying vinca (B1221190) alkaloids and their derivatives. nih.gov These methods offer high resolution and sensitivity, which are essential for separating the parent compound from impurities and degradation products. nih.gov While specific HPLC/UPLC methods for Vinfosiltine are not extensively detailed in publicly available literature, methods for closely related semi-synthetic vinca alkaloids, such as vinorelbine (B1196246) and vinflunine (B192657), provide a strong basis for its analysis. nih.gov

For the purity analysis of semi-synthetic vinca alkaloids, reversed-phase HPLC is commonly employed. mit.edu A typical HPLC system for such compounds would include a C18 or C8 column, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium acetate), and a UV detector for quantification. nih.gov The use of a photodiode array (PDA) detector can be advantageous for peak purity assessment by comparing UV spectra across a single peak. nih.gov

UPLC systems, with their use of smaller particle size columns (sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. mendeley.com A UPLC method for analyzing vinca alkaloids would likely utilize a sub-2 µm particle column, such as a BEH C18, and a gradient elution to achieve optimal separation of a complex mixture of related alkaloids. mendeley.com

Table 1: Representative HPLC/UPLC Conditions for the Analysis of Vinca Alkaloids

| Parameter | HPLC for Purity (based on Vincamine analysis) nih.gov | UPLC for Quantification (based on general alkaloid analysis) mendeley.com |

| Column | Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.) | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |

| Mobile Phase | Acetonitrile and 0.05 M sodium acetate, pH 4.0 (30:70, v/v) | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 270 nm | UV (PDA) and/or Mass Spectrometry |

| Temperature | Ambient | 40 °C |

This table presents representative data for related vinca alkaloids due to the lack of specific published methods for this compound.

Mass Spectrometric Approaches for Identification and Metabolite Profiling (e.g., LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the structural identification of compounds and for profiling their metabolites. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and identification of trace amounts of substances in complex mixtures. nih.gov

For this compound, LC-MS/MS would be the method of choice for identifying metabolites in preclinical studies. The process generally involves the separation of the parent drug and its metabolites by LC, followed by ionization (typically electrospray ionization - ESI) and detection by the mass spectrometer. The precursor ion (the molecular ion of the compound of interest) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for structural elucidation.

While specific metabolite profiles for this compound are not publicly documented, research on other vinca alkaloids like vinflunine has shown that metabolism can involve processes such as hydrolysis and oxidation. nih.gov An LC-MS/MS method for this compound metabolite profiling would aim to identify potential biotransformation products, such as de-esterified or hydroxylated derivatives. High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (QTOF) instrument, would be particularly valuable for determining the elemental composition of unknown metabolites. cnjournals.com

Table 2: Illustrative LC-MS/MS Parameters for Vinca Alkaloid Metabolite Profiling

| Parameter | Illustrative Value (based on general vinca alkaloid analysis) |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (QqQ) or QTOF |

| Scan Type | Full Scan for precursor identification, Product Ion Scan for fragmentation analysis |

| Collision Energy | Optimized for each potential metabolite |

This table provides illustrative parameters as specific data for this compound is not available.

Bioanalytical Assay Development for this compound Quantification in Biological Matrices (e.g., plasma, tissues from animal studies)

The quantification of this compound in biological matrices like plasma and tissues is essential for pharmacokinetic studies. frontiersin.org LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity, specificity, and wide dynamic range. frontiersin.orgresearchgate.net The development of a robust bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. stjude.org

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. stjude.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). stjude.org For vinca alkaloids in plasma, LLE with an organic solvent like methyl tert-butyl ether has been shown to be effective. researchgate.net

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. iastate.edu Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. iastate.edu The lower limit of quantification (LLOQ) is a key parameter, defining the lowest concentration that can be measured with acceptable accuracy and precision. frontiersin.org

While a specific validated bioanalytical method for this compound is not published, a method for the related compound vinflunine in plasma demonstrated linearity over a concentration range of 5-1000 ng/mL with good precision and recovery. researchgate.net A similar approach would be applicable to this compound. For tissue analysis, an additional homogenization step is required before extraction. porsolt.com

Table 3: Representative Bioanalytical Method Validation Parameters for a Vinca Alkaloid in Plasma (based on Vinfluine data) researchgate.net

| Parameter | Acceptance Criteria | Representative Finding |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | < 7% |

| Inter-day Precision (%RSD) | ≤ 15% | < 7% |

| Accuracy (% Bias) | Within ± 15% | < 2% |

| Extraction Recovery | Consistent and reproducible | > 80% |

This table presents representative data for a related vinca alkaloid due to the lack of specific published methods for this compound.

NMR Spectroscopy for Detailed Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including complex natural product derivatives like this compound. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

For a novel compound like this compound, a suite of NMR experiments would be necessary to confirm its structure. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.net For example:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure, especially around quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net

While specific NMR spectral data for this compound has not been published, the structural elucidation of other complex vinca alkaloids has been successfully achieved using these advanced NMR techniques. researchgate.net The analysis of these spectra would allow for the complete assignment of all proton and carbon signals, confirming the attachment of the α-aminophosphonate moiety at the C23 position of the O4-deacetyl vinblastine (B1199706) core. researchgate.netresearchgate.net

Table 4: Key NMR Experiments for Structural Elucidation of this compound

| NMR Experiment | Information Obtained |

| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling information. |

| ¹³C NMR | Number of different types of carbons and their chemical environment (e.g., alkyl, aromatic, carbonyl). |

| COSY | ¹H-¹H connectivity through bonds (typically 2-3 bonds). |

| HSQC | Direct ¹H-¹³C one-bond correlations. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds), key for connecting molecular fragments. |

| NOESY | Through-space correlations between protons, used to determine stereochemistry and conformation. |

Future Directions in Vinfosiltine Preclinical Research

Exploration of Vinfosiltine's Activity in Additional Preclinical Disease Models

This compound has demonstrated a potent and broad spectrum of antitumor activity in initial preclinical evaluations. In a comprehensive in vitro screen against 39 human and murine tumor cell lines, this compound was, on average, 72 times and 36 times more cytotoxic than vincristine (B1662923) and vinblastine (B1199706), respectively. nih.gov

The in vivo efficacy of this compound has been established in a variety of murine transplantable tumor models, including P388 and L1210 leukemias, B16 melanoma, M5076 sarcoma, and colon adenocarcinoma 38. nih.gov Significantly, this compound also showed activity against a P388 leukemia subline that is resistant to vincristine. nih.gov In studies involving human tumor xenografts in immunodeficient mice, intravenous administration of this compound resulted in significant antitumor activity against colon (HT-29), lung (NCI-H460, NCI-H125), pancreatic (PANC-1), and vulvar (A-431) cancer models. nih.gov

Future preclinical research should aim to broaden the scope of these investigations by evaluating this compound in more advanced and clinically relevant models. These could include patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity of human cancers, as well as genetically engineered mouse models (GEMMs) that can mimic specific oncogenic pathways. nih.govreactionbiology.com

| Tumor Model | Model Type | Route of Administration | Observed Activity |

|---|---|---|---|

| P388 leukemia | Murine | Intraperitoneal & Subcutaneous | Significant |

| L1210 leukemia | Murine | Intraperitoneal | Significant |

| B16 melanoma | Murine | Intraperitoneal & Intravenous | Significant |

| M5076 sarcoma | Murine | Intraperitoneal | Significant |

| Colon adenocarcinoma 38 | Murine | Subcutaneous | Significant |

| P388/VCR leukemia | Murine (Vincristine-resistant) | Not Specified | Active |

| HT-29 colon | Human Xenograft | Intravenous | Significant |

| NCI-H460 lung | Human Xenograft | Intravenous | Significant |

| NCI-H125 lung | Human Xenograft | Intravenous | Significant |

| PANC-1 pancreas | Human Xenograft | Intravenous | Significant |

| A-431 vulvar | Human Xenograft | Intravenous | Significant |

Investigation of this compound's Immunomodulatory Potential (Preclinical)

The interaction between chemotherapy and the immune system is a critical determinant of therapeutic success. While specific preclinical studies on the immunomodulatory properties of this compound have not yet been published, the broader class of Vinca (B1221190) alkaloids is known to have effects on the immune system. Future preclinical investigations should therefore explore the potential of this compound to modulate the tumor immune microenvironment. Key areas of inquiry would include its ability to induce immunogenic cell death, which can lead to the release of tumor-associated antigens and danger signals that prime an antitumor immune response. Studies in immunocompetent animal models will be essential to assess changes in immune cell populations within the tumor, such as the infiltration of cytotoxic T lymphocytes and the status of immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells. reactionbiology.com

Development of Novel Drug Delivery Systems (e.g., Nanoparticle Encapsulation) for Preclinical Application

To enhance the therapeutic index of this compound, the development of novel drug delivery systems is a promising avenue for future research. Nanoparticle encapsulation, for instance, has been explored for other Vinca alkaloids like vincristine to improve their pharmacokinetic profiles and enable targeted delivery to tumor tissues, thereby reducing systemic toxicity. nih.govresearchgate.netuclan.ac.uk Preclinical studies could focus on formulating this compound within various nanocarriers, such as liposomes or polymeric nanoparticles. tbzmed.ac.ir These studies would involve the in vitro characterization of drug release and stability, followed by in vivo assessments of the pharmacokinetics, biodistribution, and antitumor efficacy of the nano-formulated this compound in comparison to the free drug.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand this compound's Biological Impact in Preclinical Systems

The application of high-throughput "omics" technologies offers an unbiased and comprehensive approach to understanding the biological impact of this compound. While such studies have been used to investigate the biosynthesis of Vinca alkaloids in their natural plant sources, their application to the pharmacological effects of this compound is a key future direction. nih.govnih.gov Future preclinical research should employ genomics, proteomics, and metabolomics to elucidate this compound's mechanisms of action and to discover potential biomarkers of sensitivity and resistance. For example, transcriptomic profiling of cancer cells treated with this compound could identify key signaling pathways that are modulated by the drug. researchgate.net Proteomic and metabolomic analyses could provide further insights into the cellular response to this compound, potentially revealing novel therapeutic targets and mechanisms of resistance.

Translational Research Implications Derived Exclusively from Preclinical Findings

The existing preclinical data for this compound provide a strong foundation for its clinical translation. Its superior in vitro potency compared to established Vinca alkaloids, coupled with its activity in a vincristine-resistant tumor model, suggests that this compound may offer a therapeutic advantage in certain clinical settings. nih.gov The findings from the time-schedule dependency studies have direct implications for the design of optimal dosing regimens in future clinical trials, suggesting that the schedule of administration will be a critical parameter to optimize. nih.gov The broad spectrum of in vivo antitumor activity against a range of human tumor xenografts provides a clear rationale for the clinical investigation of this compound in patients with these cancer types. nih.gov Collectively, these preclinical findings highlight this compound as a promising candidate for further clinical development and provide key insights to guide its translation from the laboratory to the clinic. youtube.comnuvisan.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Vinfosiltine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should include detailed stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps. Characterization requires multi-modal techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm molecular structure and purity . Reproducibility hinges on transparent reporting of experimental parameters, such as batch-specific variations in yield or impurities. For novel synthesis routes, include step-by-step validation in supplementary materials, adhering to journal guidelines for compound characterization .

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary biological activity?

- Methodological Answer : Prioritize dose-response experiments to establish IC50/EC50 values across relevant cell lines (e.g., cancer, primary cells). Use positive and negative controls to validate assay conditions. Ensure statistical power by calculating sample sizes based on pilot data. Report adherence to NIH preclinical guidelines for cell viability assays, including incubation times and measurement methodologies (e.g., MTT, apoptosis markers) .

Q. What are the key considerations for selecting analytical methods to assess this compound’s stability under varying physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH, temperature, and enzymatic environments (e.g., liver microsomes). Use HPLC or LC-MS to quantify degradation products over time. Include kinetic modeling (e.g., first-order decay) and validate methods using ICH guidelines for precision and accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action across different studies?

- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., cell type, concentration ranges, assay endpoints). Validate findings using orthogonal methods (e.g., CRISPR knockouts, proteomics). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .

- Example Data Comparison :

| Study | Cell Line | Concentration (μM) | Observed Effect | Proposed Mechanism |

|---|---|---|---|---|

| A | HEK293 | 10 | Apoptosis | Caspase-3 activation |

| B | HeLa | 50 | Necrosis | ROS accumulation |

Q. What methodologies are recommended for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

- Methodological Answer : Use compartmental modeling to correlate plasma concentration-time profiles (via LC-MS/MS) with efficacy endpoints (e.g., tumor volume reduction). Incorporate allometric scaling from animal models to humans. Address interspecies variability by validating biomarkers (e.g., cytokine levels) and ensuring ethical compliance with NIH animal guidelines .

Q. How can researchers design comparative studies to evaluate this compound against existing analogs with similar targets?

- Methodological Answer : Employ head-to-head assays under identical conditions to compare potency, selectivity, and off-target effects. Use cheminformatics tools (e.g., molecular docking, QSAR) to rationalize structural-activity differences. Publish raw datasets (dose-response curves, binding affinities) in supplementary materials to enable meta-analyses .

Methodological Frameworks for Data Interpretation

Q. What strategies are effective for addressing low statistical power in this compound’s preclinical studies?

- Methodological Answer : Conduct power analyses during experimental design to determine minimum sample sizes. Use Bayesian statistics to interpret borderline significance (e.g., posterior probabilities). Replicate findings across independent labs to mitigate bias, as recommended by NIH preclinical reporting standards .

Q. How should researchers navigate conflicting results between in vitro and in vivo models of this compound’s efficacy?

- Methodological Answer : Investigate bioavailability differences (e.g., plasma protein binding, metabolic clearance) using ex vivo assays. Integrate multi-omics data (transcriptomics, metabolomics) to identify microenvironmental factors influencing efficacy. Apply iterative research cycles, refining hypotheses based on emergent data .

Tables for Methodological Reference

Table 1 : Minimum Reporting Standards for this compound Studies

| Parameter | In Vitro Studies | In Vivo Studies |

|---|---|---|

| Concentration Range | 0.1–100 μM | 1–50 mg/kg |

| Controls | Vehicle, positive compound | Sham, disease model |

| Replicates | n ≥ 3 per group | n ≥ 6 per group |

| Data Accessibility | Raw images, flow cytometry | Plasma PK curves, histology |

Table 2 : Common Pitfalls and Solutions in this compound Research

| Pitfall | Solution | Evidence Reference |

|---|---|---|

| Unreported batch effects | Publish QC data (HPLC traces, NMR purity) | |

| Overinterpretation of mechanistic data | Validate with orthogonal assays (e.g., genetic knockouts) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.